2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide
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Overview
Description
2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the second carbon of the acetamide group, which is further connected to a 6-methyl-pyridin-2-yl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide typically involves the bromination of N-(6-methyl-pyridin-2-yl)-acetamide. The reaction can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products include substituted pyridines, thiopyridines, and alkoxypyridines.
Oxidation Reactions: The major products are N-oxides and other oxidized derivatives.
Reduction Reactions: The major products are amines and other reduced derivatives.
Scientific Research Applications
2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity. The acetamide group can form hydrogen bonds with target molecules, further stabilizing the interaction. The pyridine ring can engage in π-π stacking interactions, enhancing the compound’s overall binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(pyridin-3-yl)benzamide
- N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
- 3-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- N-(4-Bromo-3-methylphenyl)benzamide
- N-(3-Bromo-2-methylphenyl)benzamide
Uniqueness
2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide is unique due to the presence of the 6-methyl-pyridin-2-yl moiety, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and binding interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-bromo-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6-3-2-4-7(10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPNOGQYWBUGKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270963 |
Source
|
Record name | 2-Bromo-N-(6-methyl-2-pyridinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801270963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349121-05-7 |
Source
|
Record name | 2-Bromo-N-(6-methyl-2-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349121-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(6-methyl-2-pyridinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801270963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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